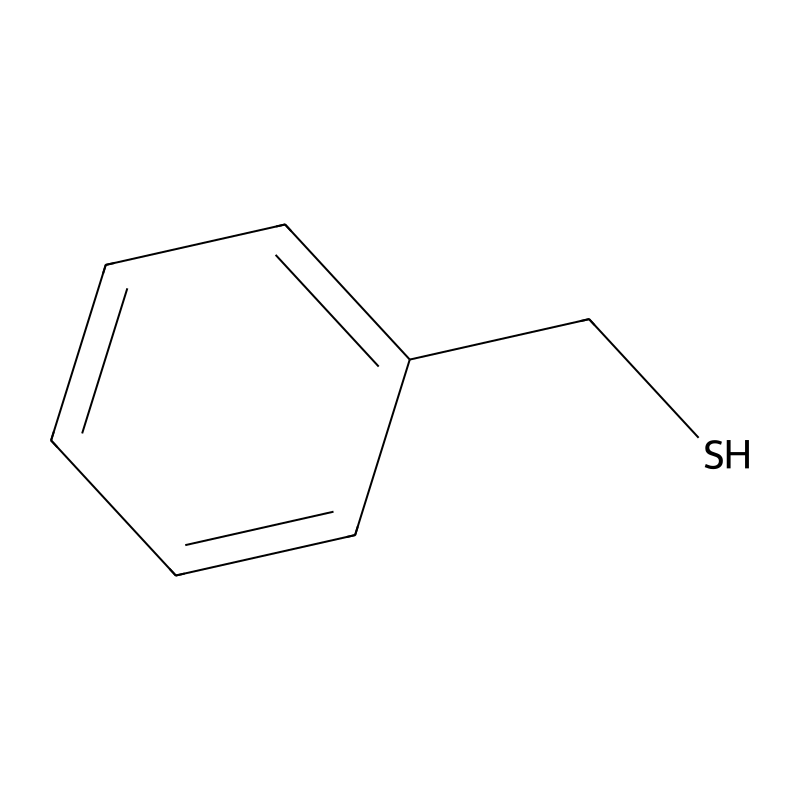

Benzyl mercaptan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

insoluble in water; soluble in oils

1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

Canonical SMILES

Cleavage of proanthocyanidins:

- Benzyl mercaptan can be used as a nucleophilic reagent to cleave proanthocyanidins, which are a type of flavanol found in many plants, into their constituent subunits. This allows researchers to study the structure and function of these important molecules. Source: Sigma-Aldrich product page for Benzyl mercaptan:

Synthesis of dithiocarboxylic esters:

- Benzyl mercaptan can be used as a reactant in the synthesis of dithiocarboxylic esters, which are a type of organic compound with a variety of potential applications in medicine and materials science. Source: Sigma-Aldrich product page for Benzyl mercaptan:

Functionalization of carbon nanotubes (CNTs):

- Benzyl mercaptan can be used to modify the surface of CNTs, which are cylindrical nanostructures with unique properties. This modification can enhance the interaction between CNTs and other materials, such as platinum nanoparticles. This research has potential applications in areas such as catalysis and electronics. Source: American Chemical Society publication "Functionalization of Multiwalled Carbon Nanotubes with Benzyl Mercaptan and Its Effect on the Electrocatalytic Activity for Hydrogen Peroxide Reduction"

Benzyl mercaptan, also known as thiobenzyl alcohol, is an organic compound with the chemical formula CHS. It is characterized by a benzyl group (CHCH-) attached to a thiol (-SH) functional group. This compound is typically a colorless to pale yellow liquid with a strong, unpleasant odor reminiscent of garlic or skunk. Benzyl mercaptan is soluble in organic solvents and has a boiling point of approximately 182 °C. It is commonly used in the synthesis of various chemicals and as a flavoring agent in food products due to its unique aromatic properties .

Benzyl mercaptan poses several safety concerns:

- Highly pungent odor: Even at low concentrations, it has a strong, offensive odor, causing irritation and discomfort [].

- Toxic: Exposure can cause eye, skin, and respiratory tract irritation. Inhaling high concentrations can be harmful [].

- Flammable: It has a flash point of 62 °C, indicating flammability and potential fire hazard.

Safety Precautions:

- Handle with proper personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.

- Store in a cool, well-ventilated place away from heat and ignition sources.

- Nucleophilic Substitution: Benzyl mercaptan can react with alkyl halides to form thioethers through nucleophilic substitution mechanisms.

- Oxidation: It can be oxidized to form disulfides or sulfoxides, depending on the conditions and reagents used.

- Michael Addition: Benzyl mercaptan can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds, contributing to the formation of more complex organic molecules .

Benzyl mercaptan can be synthesized through several methods:

- Reaction of Benzyl Chloride with Ammonium Sulfhydrate: This method involves reacting benzyl chloride with ammonium sulfhydrate under autogenous pressure in a closed reactor. The process occurs in two steps: first at temperatures below 80 °C and then heating the mixture to 80-100 °C .

- Alkali Metal Hydrosulfide Method: This approach uses benzyl halides (commonly benzyl chloride or bromide) reacted with alkali metal hydrosulfides (like sodium hydrosulfide) at elevated temperatures (around 50-80 °C). The reaction is conducted under a hydrogen sulfide atmosphere to enhance yields .

- Base-Catalyzed Reactions: Benzyl mercaptan can also be produced through base-catalyzed reactions involving styrene oxide, demonstrating its versatility in synthetic organic chemistry .

Benzyl mercaptan has several applications across different industries:

- Flavoring Agent: It is used as a synthetic flavoring substance in food products due to its distinctive aroma .

- Chemical Intermediate: Benzyl mercaptan serves as a precursor for the synthesis of herbicides and other agrochemicals, particularly in the thiocarbamate family .

- Analytical Chemistry: It is utilized as a fluorescence probe for detecting and quantifying other thiols in various analytical applications .

- Pharmaceuticals: Its reactivity allows it to be involved in drug synthesis and development processes.

Interaction studies involving benzyl mercaptan have revealed its potential effects on biological systems. For instance, it has been shown to interact with various enzymes and proteins through thiol-disulfide exchange mechanisms. This property makes it significant in studies related to redox biology and cellular signaling pathways. Moreover, research indicates that benzyl mercaptan may influence metabolic processes by modulating enzyme activities related to detoxification and antioxidant defense systems .

Benzyl mercaptan shares structural similarities with several other thiols and sulfides. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl mercaptan | CHSH | Used primarily as an odorant for natural gas |

| Propyl mercaptan | CHSH | Commonly found in the petrochemical industry |

| Thiophenol | CHSH | Exhibits strong aromatic properties |

| Methyl mercaptan | CHSH | Known for its pungent odor; used as an odorant |

Uniqueness of Benzyl Mercaptan:

Benzyl mercaptan's unique feature lies in its aromatic benzyl group, which imparts distinctive sensory qualities that are not present in simpler aliphatic thiols like methyl or ethyl mercaptan. Its utility as both a flavoring agent and a chemical intermediate further distinguishes it within this class of compounds .

Classical Synthetic Routes

Reaction of Benzyl Chloride with Ammonium Sulfhydrate

The reaction between benzyl chloride (C₆H₅CH₂Cl) and ammonium sulfhydrate (NH₄SH) represents a foundational method for benzyl mercaptan synthesis. In this process, benzyl chloride is treated with an aqueous solution of NH₄SH at elevated temperatures (70–90°C), yielding benzyl mercaptan and ammonium chloride as a byproduct [1]. The molar ratio of benzyl chloride to NH₄SH is critical, typically maintained between 1:1.05 and 1:1.5 to minimize side reactions such as the formation of dibenzyl sulfide (C₆H₅CH₂)₂S [1]. Excess NH₄SH ensures complete conversion of benzyl chloride, while controlled reagent addition prevents exothermic runaway reactions.

Thiourea-Based Synthesis Pathways

Thiourea (SC(NH₂)₂) serves as a key reagent in this two-step protocol. Benzyl chloride reacts with thiourea in alcoholic media to form S-benzylisothiouronium chloride, which is subsequently hydrolyzed under alkaline conditions (e.g., NaOH) to release benzyl mercaptan [3] [6]. The intermediate isothiouronium salt is isolated and treated with strong bases, achieving yields exceeding 80% [6]. This method’s practicality is demonstrated in small-scale syntheses, though disposal of alkaline waste streams remains a challenge [3].

From Benzyl Halides and Alkaline Sulfhydrates

Alkaline sulfhydrates, such as sodium hydrosulfide (NaSH), react with benzyl halides under phase-transfer catalysis (PTC) to produce benzyl mercaptan. A study employing hydrogen sulfide (H₂S)-rich monoethanolamine (MEA) solutions with benzyl chloride achieved 100% conversion and 97% selectivity toward dibenzyl sulfide under optimized conditions [5]. Key parameters include a benzyl chloride-to-sulfide molar ratio of 2.83 and a reaction temperature of 333 K [5].

Modern Synthetic Approaches

Autogenous Pressure Reactions in Closed Reactors

Modern reactors leverage autogenous pressure to enhance reaction efficiency, particularly for volatile reagents like H₂S. Closed systems prevent gas escape, ensuring stoichiometric reagent utilization and reducing environmental emissions [1]. For instance, reactions involving H₂S and benzyl alcohol under pressure have been explored, though economic viability limitations persist [1].

Two-Step Temperature-Controlled Processes

Temperature gradients are exploited to improve selectivity. In one protocol, benzyl chloride and NH₄SH initially react at 70–90°C, followed by a secondary heating phase at 95–100°C to complete the conversion [1]. This approach minimizes thermal degradation and byproduct formation.

Solvent-Free Methodologies

Emerging solvent-free techniques aim to reduce organic waste. While current literature predominantly describes solvent-assisted routes, recent advances in mechanochemical methods (e.g., ball milling) show promise for direct benzyl halide–sulfhydrate reactions.

Green Chemistry Approaches

Catalyst Innovation

2,4,6-Trimethoxybenzyl mercaptan, an odorless and recyclable variant, has been developed as a sustainable alternative to traditional thiols [2]. Its isothiouronium byproduct undergoes alkaline hydrolysis to regenerate the mercaptan, enabling multiple reuse cycles [2]. Phase-transfer catalysts, such as quaternary ammonium salts, further enhance reaction rates and selectivity in H₂S-based systems [5].

Reaction Optimization for Reduced Environmental Impact

Optimizing reaction parameters—temperature, catalyst concentration, and stoichiometry—reduces energy and material waste. For example, a 0.15 kmol/m³ catalyst concentration and a 3.7 MEA-to-sulfide ratio maximize benzyl chloride conversion while minimizing dibenzyl sulfide byproducts [5].

Industrial Scale Production Methods

Reactor Design Considerations

Industrial reactors for benzyl mercaptan synthesis must accommodate multiphase systems (liquid-liquid-liquid) and ensure efficient mixing. Continuous stirred-tank reactors (CSTRs) with advanced agitators are preferred for large-scale phase-transfer catalysis [5].

Process Optimization Strategies

| Parameter | Optimal Value | Effect on Yield/Selectivity |

|---|---|---|

| Temperature | 333 K | Maximizes reaction rate [5] |

| Catalyst Conc. | 0.15 kmol/m³ | Enhances selectivity [5] |

| BC/Sulfide Ratio | 2.83 | Prevents over-alkylation [5] |

Yield and Selectivity Enhancement

Industrial processes prioritize selectivity control through stoichiometric precision and real-time monitoring. The use of H₂S-rich MEA solutions achieves near-quantitative benzyl chloride conversion, with dibenzyl sulfide formation suppressed to <3% [5].

SN2 Pathways in Benzyl Mercaptan Formation

Benzyl mercaptan formation primarily occurs through nucleophilic substitution reactions involving benzyl halides and sulfhydryl nucleophiles. The most extensively studied pathway involves the reaction of benzyl chloride with ammonium hydrosulfide under controlled conditions [1]. This process follows a two-stage mechanism optimized for maximum yield and selectivity.

The preparation utilizes a specialized two-stage temperature protocol: the initial stage involves introducing benzyl chloride to an aqueous ammonium hydrosulfide solution at temperatures below 80°C, followed by heating the reaction mixture to 80-100°C for completion [1]. This temperature control is critical for achieving the required NH₄SH:C₆H₅CH₂Cl molar ratio of at least 1:1, which ensures substantial conversion while minimizing side product formation [1].

The mechanism proceeds through a concerted backside attack characteristic of SN2 reactions [2]. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in inversion of stereochemical configuration at the reaction center [2]. This stereochemical outcome is fundamental to understanding the reaction pathway and product formation.

The SN2 mechanism is particularly favored for benzyl chloride due to the resonance stabilization of the developing positive charge on the benzylic carbon during the transition state [3]. This stabilization occurs through delocalization of electron density into the aromatic ring system, making benzyl halides more reactive than typical primary alkyl halides in nucleophilic substitution reactions.

Reaction Kinetics and Rate Determinants

The kinetics of benzyl mercaptan formation follow second-order behavior, with the rate depending on both the concentration of the benzyl halide substrate and the nucleophilic species [4]. The rate equation can be expressed as:

Rate = k[benzyl halide][nucleophile]

where k represents the second-order rate constant that varies with temperature according to the Arrhenius equation [4].

Temperature effects are particularly pronounced in these systems. The two-stage process employed in industrial synthesis demonstrates optimal conversion when the initial nucleophilic attack occurs at 50°C or below, followed by heating to 80-90°C for completion [5]. This temperature profile minimizes competing elimination reactions while maintaining sufficient reaction rate for practical implementation.

Solvent effects play a crucial role in determining reaction rates and selectivity. Polar aprotic solvents generally enhance SN2 reaction rates by stabilizing the nucleophile while not hindering its approach to the electrophilic center [6]. The aqueous systems used in benzyl mercaptan synthesis require careful optimization of water content and ionic strength to balance nucleophile solvation with reaction efficiency.

Activation energy values for related mercaptan reactions with atomic oxygen range from 2.67 to 5.2 kJ/mol, with frequency factors spanning 5.75 to 8.5 × 10¹² cm³/mol·s [7]. These relatively low activation energies reflect the favorable energetics of reactions involving sulfur nucleophiles.

| Parameter | Value Range | Conditions |

|---|---|---|

| Temperature (Stage 1) | Below 80°C | Initial nucleophilic attack |

| Temperature (Stage 2) | 80-100°C | Reaction completion |

| Molar Ratio (NH₄SH:BCl) | ≥1:1 | Stoichiometric requirement |

| Reaction Time | 1-3 hours | Stage 2 duration |

| Conversion | >95% | Optimized conditions |

Reaction with Electron-Deficient Species

Michael Addition Mechanisms

Benzyl mercaptan participates in Michael addition reactions with electron-deficient alkenes through a nucleophilic conjugate addition mechanism [8]. The reaction proceeds by initial deprotonation of the mercaptan to form a thiolate anion, followed by 1,4-addition to the β-carbon of the electron-deficient system, and concluding with protonation of the resulting enolate [8].

The mechanism exhibits strong electronic selectivity, with electron-deficient enes such as divinyl sulfone and n-butyl acrylate showing quantitative conversion within 8 hours at 35°C when using methanol as solvent [9]. In contrast, electron-rich enes like vinyltriethoxysilane demonstrate no thioether formation under identical conditions, while moderately electron-deficient systems like 1-dodecene achieve only 30% conversion [9].

Density functional theory calculations have been employed to investigate the electronic effects governing reactivity toward thiol-ene reactions [9]. These computational studies demonstrate that the nature of the ene directly influences reaction kinetics, with electron-withdrawing substituents dramatically enhancing reactivity through stabilization of the developing negative charge in the transition state.

The stereochemical outcome of Michael additions involving benzyl mercaptan can be controlled through careful temperature management. Studies on related systems show that Z/E selectivity ratios change from 58:42 at 25°C to 91:9 at -30°C [10], demonstrating the temperature-dependent nature of stereochemical control in these reactions.

Temperature-Dependent Selectivity

Temperature exerts profound effects on both reaction rate and stereochemical selectivity in benzyl mercaptan Michael additions. The temperature dependence of selectivity arises from differences in activation energies between competing pathways and the entropy contributions to the transition states.

Kinetic studies reveal that polar solvents enhance reaction rates through better solvation of ionic intermediates [11]. The solvent effectiveness follows the order: methanol > tetrahydrofuran > chloroform for TEMPO-initiated thiol-ene reactions [9]. This solvent hierarchy reflects the ability of protic solvents to stabilize charged intermediates through hydrogen bonding interactions.

Computational modeling using solvation models based on density (SMD) confirms the experimental observations regarding solvent effects [9]. These calculations demonstrate that polar solvents stabilize the transition states for nucleophilic addition more effectively than the ground states, resulting in lower activation barriers and enhanced reaction rates.

The activation energy for thiol-ene additions varies significantly with the electronic nature of the ene component. Electron-deficient enes exhibit lower activation barriers due to the stabilization of negative charge development in the transition state, while electron-rich systems show higher barriers due to unfavorable charge distribution.

| Ene Type | Conversion (8h) | Solvent | Temperature |

|---|---|---|---|

| Divinyl sulfone | >99% | Methanol | 35°C |

| n-Butyl acrylate | >99% | Methanol | 35°C |

| 1-Dodecene | 30% | Methanol | 35°C |

| Vinyltriethoxysilane | 0% | Methanol | 35°C |

Radical Chemistry of Benzyl Mercaptan

TEMPO-Mediated Reactions

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) serves as an effective radical initiator for thiol-ene reactions involving benzyl mercaptan [9]. The mechanism involves TEMPO-mediated hydrogen abstraction from the mercaptan, generating thiyl radicals that subsequently add to unsaturated systems.

Concentration studies demonstrate that TEMPO loading significantly influences reaction outcomes, with optimal concentrations ranging from 0.05 to 0.1 mmol for effective initiation [9]. Below this range, insufficient radical generation limits conversion, while excessive TEMPO concentrations can lead to radical scavenging that inhibits propagation steps.

The TEMPO-initiated mechanism proceeds through the following steps:

- Hydrogen abstraction: TEMPO abstracts hydrogen from benzyl mercaptan

- Radical addition: The resulting thiyl radical adds to the double bond

- Chain propagation: The carbon-centered radical abstracts hydrogen from another mercaptan molecule

- Chain termination: Radical combination or disproportionation

Experimental monitoring via ¹H NMR spectroscopy reveals that electron-deficient enes such as divinyl sulfone and n-butyl acrylate exhibit quantitative conversion in 16 hours when using chloroform and tetrahydrofuran as solvents at 35°C [9].

Stereoselective 1,4-Aryl Migration Reactions

Mercapto-substituted vinyl radicals derived from benzyl mercaptan undergo stereoselective 1,4-aryl migration reactions [12]. These rearrangements involve migration of aromatic substituents across the radical center, providing access to structurally diverse products with controlled stereochemistry.

Free-radical addition studies of benzyl mercaptan to monosubstituted acetylenes in benzene at 90°C generate 2-(benzylthio)vinyl radicals that readily rearrange through 1,6-migration of the phenyl group from the thiomethyl to the vinyl carbon [13]. This migration represents a novel rearrangement pathway for organosulfur radicals.

The rearrangement mechanism involves formation of a spiro-intermediate with significant aromatic character in the transition state. The migration preference follows the order: electron-deficient aromatics > electron-rich aromatics, reflecting the stability of the migrating group in the transition state.

Stereochemical studies reveal that these migrations proceed with high levels of stereocontrol, particularly when steric factors influence the approach geometry. The stereoselectivity can be enhanced through careful choice of reaction conditions, including temperature, solvent, and substrate substitution patterns.

Computational investigations suggest that the relative stability of different conformational states influences the migration pathway. Density functional theory calculations predict that aromatic systems with lower resonance energies show enhanced migration tendencies, consistent with experimental observations for heterocyclic systems [14].

Oxidation Behavior and Disulfide Formation

Mechanism of Aerial Oxidation to Dibenzyl Disulfide

The aerial oxidation of benzyl mercaptan to dibenzyl disulfide represents a fundamental transformation in organosulfur chemistry. This process occurs readily under ambient conditions and involves radical chain mechanisms initiated by trace metal catalysts or photochemical activation.

The overall reaction stoichiometry follows the general pattern:

4 RSH + O₂ → 2 RSSR + 2 H₂O

where R represents the benzyl group [15]. This transformation is thermodynamically favorable due to the formation of strong S-S bonds (bond dissociation energy ≈ 268 kJ/mol) and the elimination of water.

Mechanistic studies reveal that the oxidation proceeds through thiolate anion intermediates formed under basic conditions [16]. The rate-determining step involves electron transfer from the thiolate to molecular oxygen, generating superoxide anion and thiyl radicals. These thiyl radicals subsequently undergo radical coupling to form the disulfide product.

Kinetic investigations demonstrate that the oxidation rate follows first-order behavior with respect to mercaptan concentration [17]. The rate enhancement in alkaline media reflects the increased nucleophilicity of thiolate anions compared to the neutral mercaptan. Sodium hydroxide concentrations must be carefully controlled, as excessive base can lead to competing side reactions.

Catalyst systems based on metal complexes show remarkable activity for mercaptan oxidation. Cobalt and molybdenum impregnated alumina catalysts achieve high conversions (>99.5%) with excellent selectivity (>98%) for disulfide formation [15]. The catalytic mechanism involves coordination of the mercaptan to the metal center, facilitating electron transfer and subsequent oxidation.

Controlled Oxidation Methodologies

Controlled oxidation protocols have been developed to optimize yield and selectivity in dibenzyl disulfide formation while minimizing over-oxidation to sulfoxides and sulfones. These methods employ specific oxidizing agents, precise reaction conditions, and careful monitoring to achieve desired outcomes.

Hydrogen peroxide oxidation in glacial acetic acid provides excellent control over the oxidation process [10]. Reaction temperature is critical: oxidation at 5°C yields sulfoxides, while 60°C for 6 hours produces sulfones in high yield. This temperature-dependent selectivity allows for precise control over the oxidation state of the sulfur center.

Industrial oxidation processes utilize solid catalysts to achieve high throughput and simplified product separation. Solid-porous-basic materials such as Group IIA metal oxides and anion exchange resins show excellent performance [15]. Reaction temperatures typically range from 150-300°C for these systems, with weight hourly space velocities (WHSV) optimized between 0.05-10 hour⁻¹.

Sulfur dioxide-mediated oxidation offers an alternative approach with reduced safety hazards compared to oxygen-based systems [15]. The mechanism involves formation of intermediate sulfur compounds that facilitate mercaptan coupling. Optimal mercaptan to sulfur dioxide molar ratios range from 8:1 to 100:1, with ratios below 6:1 leading to elemental sulfur buildup and catalyst deactivation.

Phase transfer catalysis has emerged as an effective methodology for dibenzyl disulfide synthesis using hydrogen sulfide-rich alkanolamines [18]. These systems achieve 100% selectivity for the desired product under ambient conditions, representing a significant advance in green chemistry approaches to disulfide synthesis.

| Oxidation Method | Conditions | Yield | Selectivity |

|---|---|---|---|

| Aerial (catalyzed) | 150-300°C, basic | >95% | >98% |

| H₂O₂/AcOH | 60°C, 6h | 85-95% | >90% |

| SO₂/solid catalyst | 150-200°C, 500 psig | >90% | >95% |

| Phase transfer | Ambient, H₂S/amine | >95% | 100% |

Environmental considerations favor the development of atom-economical processes that minimize waste generation and eliminate toxic by-products. Catalytic air oxidation represents the most sustainable approach, utilizing atmospheric oxygen as the terminal oxidant and water as the only by-product.

Physical Description

Liquid

colourless or pale-straw-colored mobile liquid with repulsive garlic-like odou

Color/Form

Water-white, mobile liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

194.00 to 195.00 °C. @ 760.00 mm Hg

Flash Point

Heavy Atom Count

Taste

Vapor Density

Density

1.050-1.058

LogP

Odor

Odor of leek

Odor Threshold

Odor Threshold High: 0.04 [mmHg]

Odor threshold from CHEMINFO

Its odor threshold is 2.6 ppb; human nasal irritation starts at 4.5 ppm and eye irritation at 7.5 ppm.

Threshold of odor detection... 0.03 mg/cu m for benzyl mercaptan... .

Decomposition

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (95.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

100-53-8

Metabolism Metabolites

The methyl aromatic thioethers (Methyl phenyl sulfide and Benzyl methyl sulfide) are predicted to be major metabolites of the corresponding aromatic thiols (Benzenethiol and Benzyl mercaptan) and would be oxidized to sulfoxides and sulfones, which would be excreted.

Benzyl mercaptan... is readily metabolized to benzyl disulfide, and then to benzyl alcohol by the basidiomycete fungi Coriolus versicolor and Tyromyces palustris.

Simple aliphatic and aromatic thiols undergo S-methylation in mammals to produce the corresponding methyl thioether or sulfide. Methylation is catalysed by thiopurine methyltransferase in the cytoplasm and thiol methyltransferase in microsomes, and both reactions require S-adenosyl-l-methionine as a methyl group donor. Thiopurine methyltransferase is present in human liver, kidney, and erythrocytes; preferential substrates for this enzyme include aromatic and heterocyclic thiols. S-Methylation of aliphatic thiols is catalysed by microsomal thiol methyltransferase, and the resulting methyl thioether (sulfide) metabolite would undergo S-oxidation to give the methyl sulfoxide and methyl sulfone analogues as urinary products. Thiols may react with glutathione and other endogenous thiol substances to form mixed disulfides. Both microsomal and cytoplasmic thioltransferasess have been reported to catalyse the formation of mixed disulfides. The resulting mixed disulfides can undergo reduction back to thiols, oxidative desulfuration, or oxidation to a sulfonic acid via the intermediate thiosulfinate and sulfinic acids. The principal form in the circulation would probably be a mixed disulfide formed with albumin. /Simple thiols/

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Thiols can be prepared by a variety of methods. The most-utilized of these synthetic methods for tertiary and secondary thiols is acid-catalyzed synthesis; for normal and secondary thiols, the most-utilized methods are free-radical-initiated, alcohol substitution, or halide substitution; for mercaptoalcohols, the most-utilized method is oxirane addition; and for mercaptoacids and mercaptonitriles, the most-utilized methods are Michael-type additions. /Thiols/

General Manufacturing Information

SP - indicates a substance that is identified in a proposed Significant New Use Rule.

...Benzyl mercaptan, which originates from a weed (land cress), sometimes present in grassland, can also cause off-flavors in milk.

FEMA No. 2147